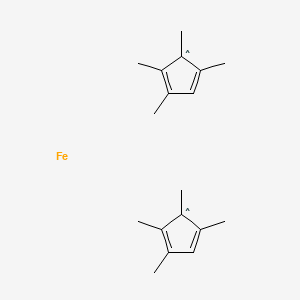

Bis(tetramethylcyclopentadienyl)iron(II)

Description

Contextualization within Modern Organometallic Chemistry

In the landscape of modern organometallic chemistry, ferrocene (B1249389) and its derivatives are foundational. biomedpharmajournal.org They are celebrated for their stability, unique sandwich structure, and versatile reactivity. nih.gov Bis(tetramethylcyclopentadienyl)iron(II) distinguishes itself from its parent compound, ferrocene, primarily through the electronic effects of its eight methyl substituents. These electron-donating groups increase the electron density on the central iron atom. datapdf.com

This enrichment has a profound impact on the compound's redox potential. Compared to ferrocene, octamethylferrocene is a significantly stronger reducing agent, meaning it is more easily oxidized from its Fe(II) state to the Fe(III) state, forming the stable octamethylferrocenium cation. wikipedia.orgdatapdf.com This tunable redox behavior is a cornerstone of its academic and research significance, making it a valuable tool in electrochemistry and as a redox mediator in chemical reactions. nih.govbeilstein-journals.org The reversible Fe(II)/Fe(III) redox couple is well-established and serves as an internal reference standard in non-aqueous electrochemical analyses. beilstein-journals.org The unique properties of ferrocene derivatives, including their redox activity and the potential for planar chirality, make them valuable in fields like asymmetric catalysis and molecular electronics. acs.orgnih.gov

Historical Development and Significance of Octamethylferrocene Systems

The synthesis of ferrocene derivatives has been a subject of extensive research since the discovery of ferrocene itself. scienceinfo.com However, the synthesis of octamethylferrocene presented unique challenges. Standard electrophilic substitution reactions, which are highly successful for creating many ferrocene derivatives, are largely ineffective for octamethylferrocene. datapdf.com This is due to its high reducing power; under typical Friedel-Crafts conditions, the compound tends to oxidize to the unreactive octamethylferrocenium cation or undergo oxidative decomposition, leading to very low yields of the desired product. datapdf.com

A significant breakthrough in the synthesis of octamethylferrocene derivatives came with the development of alternative synthetic routes. One notable method, reported in 1990, involves the formylation of octamethylferrocene using N,N'-dimethylformamide/OPCl₃ to produce octamethylformylferrocene in high yield. datapdf.comosti.gov This aldehyde can then be reduced to the corresponding alcohol. Subsequent acid-catalyzed dehydration leads to the formation of the (octamethylferrocenyl)methyl carbocation, which can be isolated as a stable salt. datapdf.comosti.gov This carbocation serves as a versatile intermediate, reacting with various nucleophiles (such as amines, thiols, or cyanide) to generate a range of octamethylferrocene derivatives in good to excellent yields. datapdf.com This method circumvented the issues associated with direct electrophilic substitution and opened the door to the synthesis of functionalized octamethylferrocenes for various applications, including the modification of electrode surfaces. datapdf.comosti.gov

Overview of Current Research Trajectories and Academic Significance

The unique electronic properties of Bis(tetramethylcyclopentadienyl)iron(II) have positioned it at the forefront of several active research areas. Its academic significance stems from its utility as a building block and a functional component in advanced materials and catalytic systems.

Current research trajectories include:

Redox-Active Polymers and Materials: The reversible and tunable redox behavior of octamethylferrocene makes it an ideal component for creating redox-active polymers and materials. nih.gov These materials are investigated for applications such as electrochromic devices ("smart windows") and as components in battery electrodes. nih.gov

Catalysis: Octamethylferrocene and its derivatives are used as ligands in coordination chemistry and as catalysts in various organic reactions. sigmaaldrich.comacs.orgchemicalbook.com For instance, simple reduction with octamethylferrocene has been used to regenerate and resolubilize catalytic species for subsequent reaction runs. acs.orgnih.gov It also acts as a redox catalyst in processes like Meerwein arylation and C-H imidation reactions. beilstein-journals.org

Molecular Electronics and Sensors: The well-defined electrochemical properties of octamethylferrocene are exploited in the development of molecular electronics and chemosensors. acs.orgnih.gov Derivatives are synthesized to functionalize surfaces, enabling the creation of electrodes for detecting specific analytes like hydrogen peroxide and glucose. sigmaaldrich.comdatapdf.comchemicalbook.com

Supramolecular Chemistry: The octamethylferrocene unit is incorporated into larger, complex molecular architectures, such as macrocycles and dendrimers. nih.govnih.gov Its inclusion can impart specific redox, optical, and mechanical properties to the entire supramolecular assembly. whiterose.ac.uk

The progressive methylation of the cyclopentadienyl (B1206354) rings in ferrocene derivatives allows for fine-tuning of the Fe(III)/Fe(II) redox potential over a wide range, a feature extensively studied through methods like cyclic voltammetry. nih.govacs.org

| Compound | Redox Potential (E₁/₂) vs SCE in CH₃CN |

| Ferrocene (Fc) | +0.403 V |

| 1,1'-Dimethylferrocene (Me₂Fc) | +0.302 V |

| Octamethylferrocene (Me₈Fc) | +0.003 V |

| Decamethylferrocene (Me₁₀Fc) | -0.096 V |

| Data sourced from multiple references. nih.govacs.org |

This table clearly demonstrates the significant cathodic shift in redox potential with increasing methylation, highlighting the powerful electron-donating nature of the methyl groups and underscoring the academic importance of octamethylferrocene as a highly tunable redox system. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C18H26Fe |

|---|---|

Molecular Weight |

298.2 g/mol |

InChI |

InChI=1S/2C9H13.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |

InChI Key |

SDTGEKAAGAIGJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C([C]1C)C)C.CC1=CC(=C([C]1C)C)C.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectural Design for Bis Tetramethylcyclopentadienyl Iron Ii

Strategies for the Preparation of Bis(tetramethylcyclopentadienyl)iron(II)

The synthesis of bis(tetramethylcyclopentadienyl)iron(II) and its analogues relies on several established and emerging organometallic methodologies. These approaches range from classical salt metathesis reactions to the functionalization of pre-existing ferrocene (B1249389) scaffolds and electrochemical methods.

Salt Elimination Pathways for Iron-Cyclopentadienyl Complex Synthesis

Salt elimination, or salt metathesis, is a cornerstone for the synthesis of many cyclopentadienyl (B1206354) metal complexes, including ferrocene derivatives. This method involves the reaction of an anionic cyclopentadienyl salt with a metal halide, resulting in the formation of the desired organometallic complex and a salt byproduct. The general reaction for the synthesis of an iron(II) cyclopentadienyl complex is:

2 M[C₅R₅] + FeX₂ → [Fe(C₅R₅)₂] + 2 MX

In this pathway, an alkali metal salt of the tetramethylcyclopentadienyl anion is reacted with an iron(II) halide, typically iron(II) chloride (FeCl₂). The driving force for the reaction is the formation of the stable sandwich complex and the precipitation of the alkali metal halide. Solvents for this reaction are typically ethers, such as tetrahydrofuran (THF).

The requisite tetramethylcyclopentadienyl anion is generated by deprotonating tetramethylcyclopentadiene with a strong base, such as n-butyllithium or sodium hydride. The choice of the alkali metal can influence the reaction's success and purity of the product.

Electrochemical Approaches in Iron-Cyclopentadienyl Complex Synthesis

Electrochemical methods offer an alternative to traditional chemical synthesis for organometallic complexes. While more commonly used for studying the redox properties of existing complexes, electrosynthesis can be a viable preparative route. In the context of iron-cyclopentadienyl complexes, electrochemical synthesis can proceed by the reductive complexation of an iron anode in the presence of the cyclopentadienyl ligand.

This approach avoids the use of chemical reducing agents or the pre-synthesis of alkali metal cyclopentadienides. The iron(II) cation is generated in situ by the oxidation of a sacrificial iron anode. This cation then reacts with the cyclopentadienyl anions present in the electrolyte solution to form the stable ferrocene derivative. The specific conditions, such as the solvent, electrolyte, and electrode potentials, must be carefully controlled to optimize the yield and purity of the desired product. Research has demonstrated the diverse redox chemistry of various cyclopentadienyliron(II) complexes, which underpins the potential for their electrochemical synthesis. tandfonline.com

Engineering of Tetramethylcyclopentadienyl Ligands and Their Derivatives

The design and modification of the cyclopentadienyl ligand are central to tuning the properties of the resulting iron complex. Substituents on the rings, such as alkyl groups, or bridging elements that link the two rings, can profoundly alter the steric and electronic environment of the iron center.

Steric and Electronic Modulations by Alkyl Substitution on Iron(II) Centers

The introduction of alkyl groups onto the cyclopentadienyl rings of a ferrocene core has significant and predictable consequences on its electronic and steric properties. Methyl groups, being electron-donating, increase the electron density at the iron center. This electronic enrichment makes the iron center more easily oxidized.

This effect is clearly observable in the electrochemical properties of methylated ferrocenes. The oxidation potential (Fe(II) → Fe(III)) of ferrocene derivatives becomes progressively more negative as the number of methyl groups increases. This trend indicates that less energy is required to remove an electron from the more electron-rich iron center.

The steric bulk of the methyl groups also plays a crucial role. The four methyl groups on each ring in bis(tetramethylcyclopentadienyl)iron(II) create a more sterically hindered environment around the iron atom compared to unsubstituted ferrocene. This increased steric hindrance can influence the complex's reactivity, molecular packing in the solid state, and interactions with other molecules. In some cases, steric constraints can lead to unexpected properties that deviate from general electronic trends. rsc.org Studies on various iron complexes have shown that steric hindrance from ligands is a critical factor in stabilizing certain structures and influencing reaction pathways. researchgate.net

| Compound | Oxidation Potential (E½ vs. Fc/Fc⁺) |

| Ferrocene (Fc) | 0.00 V |

| Decamethylferrocene (DmFc) | approx. -0.59 V |

This interactive table demonstrates the significant electronic effect of methyl substitution. The negative shift in the oxidation potential for Decamethylferrocene, which has ten methyl groups, illustrates the strong electron-donating nature of these substituents. Bis(tetramethylcyclopentadienyl)iron(II), with eight methyl groups, would be expected to have an oxidation potential between these two values.

Design and Synthesis of Bridged Bis-Cyclopentadienyl Ligand Frameworks for Di-iron Systems

A sophisticated approach to ligand engineering involves covalently linking two cyclopentadienyl rings to create a single chelating ligand framework. When complexed with two iron atoms, these bridged ligands yield di-iron systems with unique structural and reactive properties. The nature of the bridging group is a critical design element, dictating the distance and orientation between the two iron centers.

The synthesis of these bridged ligands often involves reacting two equivalents of a cyclopentadienyl anion with a difunctional electrophile that will serve as the bridge. For example, dichlorodimethylsilane (Me₂SiCl₂) can be used to create a dimethylsilyl bridge between two cyclopentadienyl rings. Subsequent reaction with an iron source can then form the di-iron complex. acs.org

These di-iron complexes with bridged bis-cyclopentadienyl ligands are of significant interest for several reasons:

Cooperative Effects: The proximity of the two iron centers can lead to metal-metal interactions and cooperative reactivity, where both metal centers participate in a chemical transformation.

Structural Rigidity: The bridge imposes conformational constraints on the complex, which can be exploited to control the stereochemistry of reactions or to create specific binding pockets.

Access to Novel Complexes: This strategy has been used to synthesize novel di-iron hydride complexes and to serve as precursors for heterobimetallic clusters. nih.govacs.org

Research in this area has produced a variety of di-iron complexes with bridges containing silicon, carbon, and other elements, demonstrating the versatility of this design approach. acs.orgmdpi.com

Hybrid Ligand Systems Incorporating N-Heterocyclic Carbenes with Cyclopentadienyl Ligands in Iron(II) Complexes

The architectural design of ligands for iron(II) complexes has evolved to include hybrid systems that combine the electronic and steric features of cyclopentadienyl (Cp) anions with N-heterocyclic carbenes (NHCs). This approach aims to fine-tune the physicochemical properties of the resulting metal complexes, leveraging the strong σ-donating character of NHCs to influence the stability and reactivity of the iron center. The synergy between the sterically demanding cyclopentadienyl ligand and the robust Fe-C bond of the NHC ligand allows for the creation of highly stable organometallic compounds. nih.gov

The synthesis of these hybrid ligand systems often involves a multi-step process, beginning with the preparation of imidazolium pro-ligands. For instance, alkylation of an imidazole precursor with an appropriate alkyl halide can yield the desired imidazolium pro-ligand. These pro-ligands can then be complexed with an iron source, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), through a direct reaction at elevated temperatures to form the target iron(II) NHC complexes. nih.govmdpi.com The resulting complexes are typically characterized using a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and elemental analysis. nih.govmdpi.com

One common structural motif for these complexes is the "piano-stool" geometry, where the cyclopentadienyl ligand occupies the "seat" and the NHC and other ligands form the "legs". acs.orgresearchgate.net The synthesis of such complexes can be achieved by reacting a potassium salt of an anionic carbene with a precursor like CpFe(CO)₂I, leading to the spontaneous displacement of the iodide and formation of a zwitterionic complex. acs.org The steric bulk of the NHC ligand, often influenced by the substituents on the nitrogen atoms, plays a crucial role in shielding the metal center. acs.org

Research has explored various functionalizations of the NHC and cyclopentadienyl ligands to modulate the properties of the final iron(II) complex. For example, NHC ligands bearing malonate or imidate backbones have been successfully incorporated. acs.org The reaction of in situ generated anionic carbenes with FeCp(CO)₂I has been shown to produce zwitterionic complexes in good yields, ranging from 59% to 84%. acs.org Similarly, piano-stool iron(II) complexes have been prepared with NHC ligands featuring acetamide- and amine-pendant arms, starting from a tetramethylcyclopentadienyl (Cp*) precursor. researchgate.net

The primary motivation for developing these hybrid iron(II) complexes is often to explore their potential in catalysis and medicinal chemistry. nih.govacs.orgacs.org The robust nature of the Fe-NHC bond, combined with the tunable electronic environment provided by the cyclopentadienyl ligand, makes these compounds attractive candidates for a variety of applications. nih.govmdpi.com The modular synthesis allows for systematic modification of the ligand framework, enabling the investigation of structure-activity relationships. nih.gov

Detailed Research Findings

The synthesis and characterization of iron(II) complexes featuring hybrid Cp-NHC ligands have been reported in several studies. The following tables summarize key findings from the literature, illustrating the synthetic routes and resulting complex types.

| Precursors | Reaction Conditions | Complex Type | Yield | Reference |

|---|---|---|---|---|

| Imidazolium pro-ligands, Fe₃(CO)₁₂ | Toluene, reflux, 16 h or Microwave, 130 °C | Iron(II)-NHC Complexes | Up to 81% (Microwave) | nih.govmdpi.com |

| Potassium salt of anionic carbene [1R–]K+, CpFe(CO)₂I | In situ generation, spontaneous displacement | Zwitterionic Piano-Stool Complex [CpFe(CO)₂(1R)] | 59-84% | acs.orgacs.org |

| Cp-NHCR)I, Fe source | Not specified | Piano-Stool Complex [CpFe(NHCR)(CO)I] | Not specified | researchgate.net |

| Complex | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| Complex 3a (R=(CH₂)₂OH) | Imidazolium proton: ~9-11 ppm (in pro-ligand) | Data available in source | Data available in source | nih.gov |

| Complex 3b (R=(CH₂)₃OH) | Imidazolium proton: ~9-11 ppm (in pro-ligand) | Data available in source | Data available in source | nih.gov |

| {FeCp(CO)₂(1R)} | Spectroscopic methods confirmed structure | Spectroscopic methods confirmed structure | Crystallographic methods confirmed structure | acs.orgacs.org |

Elucidation of Electronic Structure and Chemical Bonding in Bis Tetramethylcyclopentadienyl Iron Ii

Theoretical and Computational Investigations

Computational chemistry offers powerful tools to probe the electronic environment of complex molecules like Bis(tetramethylcyclopentadienyl)iron(II) at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Analyses of Electronic Configuration and Spin States

Density Functional Theory (DFT) is a cornerstone of computational investigations into the electronic structure of transition metal complexes. For Bis(tetramethylcyclopentadienyl)iron(II), DFT calculations confirm that the iron center is in a formal +2 oxidation state (Fe(II)) with a d⁶ electronic configuration. wikipedia.org The molecule adheres to the 18-electron rule, which accounts for its notable stability. wikipedia.org

Theoretical studies on analogous ferrocene (B1249389) systems have established that the ground state is a low-spin singlet (S=0), rendering the compound diamagnetic. scispace.com DFT calculations are employed to determine the relative energies of different possible spin states (singlet, triplet, and quintet). For a typical Fe(II) metallocene, the low-spin singlet state is significantly more stable than the higher spin states, a finding that is consistently reproduced by various DFT functionals, particularly hybrid functionals like PBE0 or specialized functionals like OPBE which show excellent performance for iron complexes. scispace.comdocumentsdelivered.com The energy difference (ΔE_HL) between the high-spin and low-spin states is a critical parameter that can be accurately predicted. dtu.dk

DFT calculations also predict the most stable geometric conformation. For ferrocene itself, the eclipsed (D₅ₕ) conformer is found to be slightly lower in energy than the staggered (D₅d) conformer, with a very small rotational barrier. researchgate.net Similar calculations for Bis(tetramethylcyclopentadienyl)iron(II) would explore the rotational barrier and the preferred orientation of the tetramethylcyclopentadienyl rings.

Table 1: Representative DFT-Calculated Parameters for Fe(II) Metallocene Systems

| Parameter | Typical Calculated Value | Significance |

| Fe-C Bond Distance | ~2.05 - 2.10 Å | Indicates the strength of the iron-ligand bond. |

| C-C Bond Distance (in ring) | ~1.42 - 1.44 Å | Reflects the aromatic character of the cyclopentadienyl (B1206354) rings. |

| Spin State Energy (ΔE quintet-singlet) | > 15,000 cm⁻¹ | Confirms the low-spin singlet ground state. dtu.dk |

| Iron Atomic Charge (NPA) | +1.2 to +1.5 | Shows significant covalency, differing from the formal +2 oxidation state. |

Note: These are typical values based on DFT studies of ferrocene and its alkylated derivatives. Specific values for Bis(tetramethylcyclopentadienyl)iron(II) would require a dedicated computational study.

Quantum Chemical Descriptors for Iron-Ligand and Intra-ligand Bonding Characteristics

Quantum chemical descriptors derived from the calculated wave function provide a quantitative picture of the chemical bonding. Analysis of the molecular orbitals (MOs) in ferrocene-type compounds reveals the nature of the iron-ligand interaction, which is primarily described by the Dewar–Chatt–Duncanson model. This involves σ-donation from the filled π-orbitals of the cyclopentadienyl ligands to the empty d-orbitals of the iron center, and π-back-donation from filled iron d-orbitals to the empty π*-orbitals of the ligands.

In Bis(tetramethylcyclopentadienyl)iron(II), the eight methyl groups on the cyclopentadienyl rings act as electron-donating groups. wikipedia.org This electronic effect enhances the electron density on the rings, making them stronger σ-donors compared to the unsubstituted cyclopentadienyl ligand. This increased donation strengthens the iron-ligand bond. Computational analyses quantify this through metrics such as:

Natural Bond Orbital (NBO) analysis: This method assesses orbital occupancies and charge distribution, confirming the Fe(II) state and revealing the extent of charge transfer between the metal and ligands.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology to characterize bond paths and the nature of atomic interactions (e.g., covalent vs. ionic character).

Studies on substituted ferrocenes show that while the fundamental bonding picture remains the same, alkyl substitution subtly modifies the electronic properties without altering the core structure significantly. aip.org

Computational Prediction of Spectroscopic Signatures and Reactivity Profiles

A significant application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental data. Time-dependent DFT (TD-DFT) is particularly effective for this purpose. documentsdelivered.comrsc.org

Spectroscopic Signatures: TD-DFT can simulate electronic absorption (UV-Vis) spectra by calculating the energies and intensities of electronic transitions. nih.gov It can also predict the features of X-ray absorption spectra (XAS), which are highly sensitive to the oxidation state, coordination environment, and spin state of the iron center. documentsdelivered.comrsc.org Furthermore, calculations can predict Mössbauer parameters like the isomer shift and quadrupole splitting, providing a theoretical basis for interpreting experimental spectra. scm.com

Reactivity Profiles: DFT can predict the reactivity of Bis(tetramethylcyclopentadienyl)iron(II). The electron-donating methyl groups increase the electron density at the iron center, making the compound more susceptible to oxidation than unsubstituted ferrocene. wikipedia.org This is reflected in a lower calculated ionization potential and a more negative redox potential. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its electrochemical behavior.

Advanced Spectroscopic Probes of Electronic Structure

Spectroscopic techniques provide direct experimental evidence of the electronic and magnetic properties of molecules.

Mößbauer Spectroscopy for Iron Oxidation State and Magnetic Properties

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful tool for probing the immediate environment of the iron nucleus. nih.govdemokritos.gr It provides definitive information on the oxidation state, spin state, and site symmetry of the iron atom. nih.gov

For Bis(tetramethylcyclopentadienyl)iron(II), the Mössbauer spectrum would be expected to show a single quadrupole doublet, characteristic of low-spin Fe(II) in a single chemical environment. rsc.org Key parameters obtained from the spectrum include:

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus. For low-spin Fe(II) complexes like ferrocene and its derivatives, the isomer shift is typically in the range of 0.4-0.6 mm/s (relative to iron foil at room temperature). aip.orgrsc.org This value is a clear signature of the +2 oxidation state.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. For low-spin Fe(II) (d⁶), the d-orbitals are symmetrically filled, but the surrounding ligands create an asymmetric electronic environment. Ferrocene and its derivatives exhibit a large and characteristic quadrupole splitting, typically around 2.4 mm/s. aip.org This large value confirms the low-spin state and the axially symmetric environment of the iron atom sandwiched between the two cyclopentadienyl rings.

Magnetic susceptibility measurements would complement these findings, confirming the compound's diamagnetic nature (S=0), as expected for a stable 18-electron complex. wikipedia.org

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for Low-Spin Fe(II) Metallocenes

| Parameter | Typical Value Range (mm/s) | Information Provided |

| Isomer Shift (δ) | 0.4 – 0.6 | Confirms Fe(II) oxidation state. |

| Quadrupole Splitting (ΔE_Q) | 2.3 – 2.5 | Confirms low-spin (S=0) state and indicates the asymmetry of the electronic environment. |

Note: Values are relative to iron foil at room temperature. Data is based on studies of ferrocene and its derivatives. aip.orgrsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Energy Levels

Electronic absorption spectroscopy (UV-Vis) probes the transitions between electronic energy levels. libretexts.org The spectrum of Bis(tetramethylcyclopentadienyl)iron(II) in a suitable solvent is expected to be similar to that of ferrocene, displaying characteristic absorption bands. These transitions are generally assigned as: researchgate.net

d-d Transitions: These are formally Laporte-forbidden but gain intensity through vibronic coupling. They appear as weak bands in the visible region of the spectrum (typically > 400 nm). These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the iron center.

Charge-Transfer Bands: These are much more intense than d-d transitions. For ferrocene-type molecules, these are primarily Ligand-to-Metal Charge Transfer (LMCT) bands, where an electron is excited from a ligand-based π-orbital to a metal-based d-orbital. libretexts.org These appear in the UV and near-UV regions of the spectrum.

The electron-donating methyl groups in Bis(tetramethylcyclopentadienyl)iron(II) are expected to raise the energy of the ligand-based orbitals. This would likely cause a bathochromic (red) shift of the charge-transfer bands compared to unsubstituted ferrocene.

Emission (fluorescence or phosphorescence) from most iron(II) complexes, including ferrocene derivatives, is generally not observed at room temperature. diva-portal.org The initial excited state created by photon absorption rapidly deactivates through non-radiative pathways, involving very fast transitions to low-lying, non-emissive metal-centered states. illinois.edu

Structural Analysis and Conformational Dynamics of Bis(tetramethylcyclopentadienyl)iron(II)

The three-dimensional arrangement of atoms and the dynamic behavior of the constituent ligands in bis(tetramethylcyclopentadienyl)iron(II), also known as octamethylferrocene, are critical to understanding its electronic structure and reactivity. This section delves into the molecular geometry, coordination environment, and the fluxional processes that characterize this organometallic compound.

Crystallographic Determination of Molecular Geometry and Coordination Environment

The precise molecular structure of bis(tetramethylcyclopentadienyl)iron(II) in the solid state is determined through single-crystal X-ray diffraction. While a specific crystallographic study for bis(tetramethylcyclopentadienyl)iron(II) is not extensively documented in the reviewed literature, significant insights can be drawn from the well-characterized structure of its fully methylated analog, decamethylferrocene (Fe(C₅(CH₃)₅)₂), and the parent compound, ferrocene (Fe(C₅H₅)₂).

In the solid state, decamethylferrocene adopts a sandwich structure where the iron(II) ion is centrally located between two parallel pentamethylcyclopentadienyl (Cp) rings. The coordination environment of the iron atom is defined by the ten carbon atoms of the two Cp rings. The structure of decamethylferrocene has been confirmed by X-ray crystallography to have staggered Cp* rings.

In contrast, studies on the beryllium analogue, bis(tetramethylcyclopentadienyl)beryllium ([Be(C₅Me₄H)₂]), have revealed a slip-sandwich geometry with one η⁵-bound and one η¹-bound tetramethylcyclopentadienyl ring. This suggests that the coordination in metal complexes with tetramethylcyclopentadienyl ligands can be more complex than a simple parallel sandwich arrangement. However, for the iron(II) complex, a ferrocene-like sandwich structure is generally expected.

The molecular structure of ferrocene itself has been extensively studied, revealing a sandwich-like arrangement with two parallel cyclopentadienyl (Cp) rings. nih.gov The conformation of the rings relative to each other has been a subject of interest, with both eclipsed (D₅h symmetry) and staggered (D₅d symmetry) conformations being energetically close. nih.gov In the crystalline state, ferrocene typically adopts a staggered conformation due to intermolecular packing forces. nih.gov

A summary of typical crystallographic data for ferrocene is presented below to provide a baseline for understanding the structural parameters of its derivatives.

| Parameter | Ferrocene (Fe(C₅H₅)₂) |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.53 |

| b (Å) | 7.604 |

| c (Å) | 5.921 |

| β (°) | 121.05 |

| Z | 2 |

| Data obtained from neutron diffraction studies. |

Analysis of Iron-Cyclopentadienyl Ring Centroid Distances and Inter-Ring Angles

A key feature of the molecular structure of ferrocene and its derivatives is the distance between the central iron atom and the centroids of the cyclopentadienyl rings, as well as the angle between the planes of these rings. These parameters provide insight into the nature and strength of the metal-ligand bonding.

For the parent ferrocene molecule, all Fe-C bond distances are approximately 2.04 Å. wikipedia.org The two cyclopentadienyl rings are essentially parallel, with the angle between the ring planes being close to 0 degrees.

In decamethylferrocene, the presence of ten electron-donating methyl groups on the cyclopentadienyl rings influences the structural parameters. The increased electron density on the rings leads to a slight expansion of the molecule. The average distance between the iron atom and each carbon atom in the Cp* rings is approximately 2.050 Å.

The table below provides a comparison of the key structural parameters for ferrocene and a related substituted ferrocene derivative.

| Compound | Fe-C (average, Å) | Inter-ring Dihedral Angle (°) |

| Ferrocene (Fe(C₅H₅)₂) | ~2.04 wikipedia.org | ~0 nih.gov |

| 1,2,1′,2′-Bis(tetramethylene)-ferrocene | - | 1.92 mdpi.com |

Structural Dynamics and Ligand Fluxionality in Solution and Solid State

A hallmark of ferrocene and its derivatives is the dynamic behavior of the cyclopentadienyl rings. In solution, the rings rotate with a very low energy barrier around the axis passing through the iron atom and the ring centroids. wikipedia.org This rapid rotation, often referred to as fluxionality, is observable through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, in the ¹H NMR spectrum of methylferrocene, the protons on the unsubstituted C₅H₅ ring appear as a single sharp resonance, indicating that they are chemically equivalent on the NMR timescale due to fast rotation. wikipedia.org

The rotational barrier in ferrocene is remarkably low, estimated to be around 4 kJ mol⁻¹. rsc.org This low barrier allows for the reversible conversion between eclipsed and staggered conformations. rsc.org The introduction of substituents on the cyclopentadienyl rings can influence this rotational barrier. Bulky substituents can increase the barrier to rotation. For example, in 1,1',3,3'-tetra-t-butylferrocene, the rotational barrier is significantly higher, allowing for the observation of distinct conformers at low temperatures by NMR. osti.gov

In the solid state, the dynamic behavior can be more restricted due to crystal packing forces. However, even in the solid state, ferrocene derivatives can exhibit dynamic processes. Studies on octamethyl-ethinyl-ferrocene have indicated the presence of a "rotator phase," where the molecules undergo rotational motion within the crystal lattice. This dynamic behavior in the solid state can be investigated using techniques such as solid-state NMR and Mössbauer spectroscopy.

For bis(tetramethylcyclopentadienyl)iron(II), it is expected that the tetramethylcyclopentadienyl rings will also exhibit low-barrier rotation in solution, similar to other ferrocene derivatives. The presence of four methyl groups on each ring may slightly increase the rotational barrier compared to unsubstituted ferrocene, but rapid fluxionality at room temperature is still anticipated. In the solid state, the possibility of dynamic disorder or phase transitions related to ring rotation exists, analogous to what is observed in other substituted ferrocenes.

Mechanistic Studies of Bis Tetramethylcyclopentadienyl Iron Ii Reactivity Pathways

Electron Transfer and Redox Chemistry of Octamethylferrocene

The electron-donating nature of the eight methyl groups on the cyclopentadienyl (B1206354) rings enhances the electron density at the iron center, making octamethylferrocene a potent reducing agent and an excellent electron donor in various chemical processes. wikipedia.org This section explores the fundamental aspects of its electron transfer and redox chemistry.

Photoinduced Electron Transfer Processes and Mechanistic Investigations

Photoinduced electron transfer (PET) is a critical process in photoredox catalysis, where a photocatalyst absorbs light to reach an excited state, facilitating electron transfer with substrate molecules. diva-portal.org Octamethylferrocene serves as an effective electron donor in PET reduction reactions. sigmaaldrich.com Mechanistic investigations into these processes are crucial for designing efficient chemical transformations. diva-portal.org

The study of PET often involves understanding the dynamics of electronic excited states, including internal conversion and intersystem crossing, which are governed by nonadiabatic interactions. nih.gov In systems involving frustrated Lewis pairs, a photoinduced single-electron transfer (SET) can occur when the absorption of light provides the necessary energy to overcome a significant potential difference between the electron donor and acceptor. nih.gov Transient absorption spectroscopy is a key technique used to observe the resulting radical pairs and determine their lifetimes, providing insight into the PET mechanism. nih.gov In supramolecular assemblies, such as a Ru(II)-Fe(II) chromophore-catalyst system, successive light-induced two-electron transfers have been studied to activate coordinated water molecules for oxidation reactions. nih.gov

Electrocatalytic Redox Behavior and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of chemical species. umb.eduedaq.com It provides key information on the oxidation states of metal centers and the stability of the resulting compounds. umb.edu For ferrocene (B1249389) derivatives, CV is used to determine the formal reduction potential (E°') of the Fe(II)/Fe(III) couple. researchgate.net

Octamethylferrocene exhibits well-defined and reversible redox behavior. Due to the eight electron-donating methyl groups, it is more easily oxidized than its parent compound, ferrocene. The redox potential for the decamethylferrocene couple ([FeCp*₂]⁺/⁰), a closely related compound, is significantly more negative than that of the ferrocene couple ([FeCp₂]⁺/⁰), indicating its stronger reducing power. wikipedia.org This property is harnessed in electrocatalysis, where octamethylferrocene has been applied as a sensor for hydrogen peroxide and glucose. sigmaaldrich.com

Below is a comparative table of redox potentials for ferrocene and a related permethylated derivative.

| Compound | Redox Couple | Potential (V vs Fc⁺/Fc) | Solvent |

| Ferrocene | FeCp₂⁺/⁰ | 0.00 | CH₂Cl₂ |

| Decamethylferrocene | FeCp*₂⁺/⁰ | -0.48 | CH₂Cl₂ |

Data sourced from related studies on ferrocene derivatives. wikipedia.org

Mechanistic Aspects of Excited State Quenching by Bis(tetramethylcyclopentadienyl)iron(II)

Excited state quenching refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. Octamethylferrocene and related ferrocene derivatives are known to be effective quenchers of the excited states of other molecules, particularly porphyrins and azaphthalocyanines. sigmaaldrich.comchemrxiv.org The ferrocene moiety itself is a recognized luminescence quencher. acs.org

The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex). chemrxiv.org In a system involving an azaphthalocyanine (AzaPc) and a ferrocene-viologen dyad (FcMV), quenching occurs through both static and dynamic pathways. The formation of a charge-transfer complex between the AzaPc and the quencher enhances the static quenching component by bringing the ferrocene moiety into close proximity with the excited AzaPc. chemrxiv.org This supramolecular approach has been shown to significantly improve quenching efficiency compared to simple collisional quenching. chemrxiv.org

Small Molecule Activation by Iron(II) Cyclopentadienyl Complexes

The ability of transition metal complexes to bind and activate small, kinetically inert molecules is a cornerstone of catalysis. Iron(II) cyclopentadienyl complexes are studied for their potential to activate molecules like dinitrogen (N₂) and to participate in oxidation reactions.

Dinitrogen (N₂) Activation and Proposed Catalytic Cycles

The activation of dinitrogen, which possesses a very strong N≡N triple bond, is a significant challenge in chemistry. nih.gov Iron plays a central role in both biological and industrial nitrogen fixation. researchgate.netresearchgate.net Research on synthetic iron complexes aims to mimic these processes under milder conditions. acs.org

Studies on cyclopentadienyl-phosphine-iron complexes have demonstrated that the activation of N₂ is highly dependent on the oxidation state of the iron center. chinesechemsoc.orgchinesechemsoc.org A series of metal-centered reductions (Fe(II) → Fe(I) → Fe(0)) leads to a progressive increase in the activation of the coordinated dinitrogen ligand. chinesechemsoc.orgchinesechemsoc.org The cooperation of multiple iron atoms can further weaken the N-N bond, and in some systems, three iron centers can cleave the bond entirely to form nitrides. nih.gov

A proposed catalytic cycle for dinitrogen reduction often involves the following key steps:

Binding: Dinitrogen coordinates to a reduced iron center.

Reduction: The iron-dinitrogen complex undergoes sequential electron and proton transfers.

Functionalization: The weakened N-N bond is cleaved, and N-H bonds are formed, ultimately releasing ammonia (B1221849) (NH₃).

Regeneration: The catalyst is regenerated to its initial state to restart the cycle. researchgate.net

The table below summarizes key infrared and Raman spectroscopic data for dinitrogen complexes with iron in different oxidation states, indicating the degree of N₂ activation.

| Complex Type | Iron Oxidation State | N-N Stretching Frequency (cm⁻¹) | Indication |

| LFe(II)-N₂-Fe(II)L | +2 | ~2072 (Raman) | Weak activation |

| LFe(I)-N₂-Fe(I)L | +1 | ~1810 (Raman) | Moderate activation |

| LFe(0)-N₂ | 0 | ~1823 (IR) | Strong activation |

Data adapted from studies on cyclopentadienyl-phosphine–iron complexes. chinesechemsoc.org

Reaction Pathways with Oxidants such as Hydrogen Peroxide

The reaction of iron(II) complexes with oxidants like hydrogen peroxide (H₂O₂) is fundamental to Fenton-like chemistry and various catalytic oxidation processes. When an iron(II) salt such as iron(II) chloride is treated with hydrogen peroxide, the iron is readily oxidized from the +2 to the +3 state. youtube.com

In the context of bis(tetramethylcyclopentadienyl)iron(II), its interaction with H₂O₂ is relevant to its application in electrochemical sensors. sigmaaldrich.com While detailed mechanistic pathways for this specific complex are not extensively detailed in the provided context, the general mechanism for iron-catalyzed H₂O₂ activation involves the formation of highly reactive species. Iron-TAML catalysts, for example, are effective mimics of peroxidase enzymes and activate H₂O₂ for a wide range of oxidation reactions. researchgate.net The reaction of decamethylferrocene with oxygen in acidic solution is also known to produce hydrogen peroxide. wikipedia.org The reaction pathway likely involves an initial single-electron transfer from the electron-rich Fe(II) center to the oxidant, leading to the formation of an Fe(III) species and reactive oxygen intermediates.

Coordination and Subsequent Transformations of Carbon Monoxide (CO)

Once coordinated, the CO ligand can participate in further transformations, the most fundamental of which is migratory insertion. This reaction is a key step in many catalytic processes. In the context of iron-cyclopentadienyl systems, an alkyl or aryl group cis to the coordinated CO ligand migrates to the carbonyl carbon. This intramolecular process results in the formation of a metal-acyl complex [M-C(O)-R] and creates a vacant coordination site on the iron center, which is then typically occupied by an incoming ligand. openochem.org This transformation from a metal alkyl carbonyl to a metal acyl complex is a classic example of organometallic reactivity. openochem.org

The general mechanism can be represented as follows: [Cp(L)Fe-R] + CO → [Cp(L)Fe(CO)-R] → [Cp(L)Fe-C(O)R]

This process is crucial as it forms the basis for the incorporation of CO into organic molecules. The stability of the resulting acyl complex and the kinetics of the migration are influenced by the electronic and steric properties of the cyclopentadienyl ligands and the migrating group.

Fundamental Organometallic Transformations

Alkyl/Aryl Migratory Insertion and Coupling Reactions

Migratory insertion and coupling reactions are cornerstone transformations for iron-cyclopentadienyl complexes, enabling the formation of new carbon-carbon bonds.

Migratory Insertion:

The migratory insertion of carbon monoxide into an iron-carbon bond is a well-studied process in complexes of the type (RC₅H₄)Fe(CO)₂R'. researchgate.net This reaction proceeds through the migration of the alkyl or aryl group (R') to a cis-carbonyl ligand, which forms an acyl intermediate. openochem.orglibretexts.org The reaction typically reduces the electron count of the complex, necessitating the coordination of another ligand to restore stability. libretexts.org

Key findings from research in this area include:

Mechanism: The process is an intramolecular migration of the alkyl/aryl group rather than an intermolecular attack of CO. researchgate.net

Steric Effects: Bulky ligands tend to undergo insertion more rapidly as the transformation can relieve steric strain at the metal center. libretexts.org Research on binuclear metal alkyl complexes demonstrated that branched-chain alkyl fragments react preferentially over linear fragments, a result rationalized by the interplay of steric and electronic effects. researchgate.net

Electronic Effects: Electron-withdrawing groups on the migrating ligand can strengthen the metal-carbon bond and slow the rate of insertion. libretexts.org Conversely, the use of Lewis acids can accelerate CO insertion by coordinating to the carbonyl oxygen, making the carbon more electrophilic. libretexts.org

Reaction Conditions: These reactions can be induced by various ligands, including phosphines, and have been observed to occur even in solventless, melt-phase conditions. researchgate.net

Interactive Data Table: Factors Influencing Migratory Insertion

| Factor | Influence on Reaction Rate | Example/Observation | Source |

|---|---|---|---|

| Steric Bulk of R Group | Accelerates | Branched alkyls migrate preferentially over linear alkyls. | researchgate.net |

| Electronic Nature of R Group | Electron-donating groups accelerate | Alkyl groups typically migrate faster than more electron-withdrawing groups like CF₃. | openochem.org |

| Incoming Ligand | Stronger nucleophiles increase rate | Rate increases with phosphine (B1218219) nucleophilicity: Me₃P > PhMe₂P > Ph₂MeP. | openochem.org |

| Metal Center | First-row metals are fastest | Fe (1st row) > Ru (2nd row) > Os (3rd row), correlating with M-C bond strengths. | libretexts.org |

| Additives | Lewis acids accelerate | Coordination of a Lewis acid to the CO oxygen increases its electrophilicity. | libretexts.org |

Coupling Reactions:

Iron-cyclopentadienyl systems and related iron complexes are effective catalysts for cross-coupling reactions. Mechanistic studies of iron-catalyzed cross-couplings between bis-(aryl)manganese reagents and alkenyl halides have identified tris-coordinated ate-iron(II) species, [Ar₃FeII]⁻, as key intermediates. mdpi.comresearchgate.net These species are formed via transmetalation from the organomanganese reagent to the iron catalyst. mdpi.com While low-valent iron(0) species can form through reductive elimination, studies indicate that phenylated iron(II) species are the kinetically competent catalysts for the coupling reaction. nih.gov

The proposed catalytic cycle involves the formation of these ate-iron(II) complexes which then react with the electrophile to yield the cross-coupled product. mdpi.com This demonstrates that low-valent iron is not always a prerequisite for effective aryl-alkyl cross-coupling catalysis. nih.gov

Formation and Characterization of Iron Hydride Complexes and Bridging Hydrides

Cyclopentadienyl derivatives are a well-established class of ligands used to support and stabilize iron hydride complexes. nih.govacs.org In the literature, iron hydride complexes supported exclusively by these ligands often exist as binuclear species with bridging hydrides, conforming to the general formula [(CpᴿFe)₂(μ-H)ₙ], where n is typically 3 or 4. nih.govacs.org

A notable example involves a flexible bis-cyclopentadienyl ligand that stabilizes a di-iron trihydride complex, LFe₂(μ-H)₃Li(THF). nih.govacs.org Single-crystal X-ray diffraction of this complex revealed two iron moieties held in close proximity by three bridging hydride ligands. nih.govacs.org

Key characterization data for such complexes include:

Structural Parameters: The Fe-Fe distance and Fe-H bond lengths are critical parameters. In one characterized di-iron trihydride complex, the Fe-Fe distance was found to be 2.2391(5) Å, with Fe-H contacts in the range of 1.601–1.724 Å, which are typical for di-iron complexes with bridging hydrides. nih.govacs.org

NMR Spectroscopy: ¹H NMR is a powerful tool for identifying hydride ligands, which typically appear at highly shielded (negative) chemical shifts. For the LFe₂(μ-H)₃Li(THF) complex, a sharp hydride resonance for the three bridging hydrides was observed at δ = -27.30 ppm, indicating rapid fluxional behavior of these ligands. nih.gov

Interactive Data Table: Structural Data for a Di-iron Trihydride Complex

| Parameter | Value | Description | Source |

|---|---|---|---|

| Fe-Fe Distance | 2.2391(5) Å | The distance between the two iron centers in the binuclear complex. | nih.govacs.org |

| Fe-H Contacts | 1.601–1.724 Å | The range of bond lengths between the iron centers and the bridging hydride ligands. | nih.govacs.org |

| Li-H Distance | ~2.077 Å (average) | The distance between the stabilizing lithium cation and two of the bridging hydrides. | nih.govacs.org |

| ¹H NMR (Hydride) | δ = -27.30 ppm | Characteristic chemical shift for the three fluxional bridging hydride ligands. | nih.gov |

These bridging hydride complexes can serve as synthons for the [Fe₂(μ-H)₃]⁻ core, providing access to heterobimetallic complexes. nih.govacs.org

Thermal and Photochemical Decomposition Pathways of Iron-Cyclopentadienyl Species

The stability of iron-cyclopentadienyl complexes is finite, and they can decompose through thermal or photochemical pathways.

Thermal Decomposition:

Photochemical Decomposition:

Iron-cyclopentadienyl species can be sensitive to light. Cationic iron complexes of the type [(C₅H₄R)Fe(arene)]⁺ undergo efficient photochemical decomposition upon irradiation with visible light. researchgate.net This process leads to the cleavage of the iron-arene bond and the generation of free cyclopentadienes. researchgate.net This reaction can proceed with high efficiency, exhibiting quantum yields as high as 70%. researchgate.net

Another documented photochemical pathway for some cyclopentadienyl iron carbonyl alkyl complexes is the formation of an iron hydride species. For example, the complex (η⁵-C₅H₅)Fe(CO)₂C₂H₅ undergoes photochemical transformation to a hydride complex, even at cryogenic temperatures (77 K) in alkane matrices. wustl.edu This suggests a pathway involving the elimination of an alkene (ethene in this case), likely via a β-hydride elimination mechanism initiated by photoexcitation. In some cases, diiron bis-cyclopentadienyl complexes have been observed to slowly break down in aqueous solution in the presence of air, decomposing into cyclopentadiene, carbon monoxide, and iron oxides. mdpi.com

Catalytic Roles and Applications of Bis Tetramethylcyclopentadienyl Iron Ii in Advanced Chemical Processes

Homogeneous Catalysis Mediated by Octamethylferrocene and Its Analogues

Iron, as an earth-abundant and non-toxic metal, presents a sustainable alternative to the precious metals traditionally used in homogeneous catalysis. organic-chemistry.orgucsd.edunih.gov Octamethylferrocene and other iron complexes have emerged as versatile catalysts for a variety of organic transformations.

Catalytic Hydrosilylation of Carbonyl and Imine Substrates

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organic synthesis and silicone chemistry. nih.govwikipedia.org While platinum complexes have historically dominated this field, iron-based catalysts are gaining prominence for the reduction of carbonyls (aldehydes and ketones) and imines to the corresponding silyl (B83357) ethers and silylamines, which can be subsequently hydrolyzed to alcohols and amines. wikipedia.orgacs.orgdntb.gov.ua

The mechanism of iron-catalyzed hydrosilylation is complex and can vary depending on the specific catalyst and substrate. acs.orgnih.gov Generally, these mechanisms are categorized as either inner-sphere, where both the substrate and the hydrosilane coordinate directly to the iron center, or outer-sphere, where only one reactant binds to the metal. nih.govsigmaaldrich.com In some systems, an iron(0) precatalyst undergoes oxidative addition with a hydrosilane to form the active iron(II) hydride catalyst. nih.gov However, detailed mechanistic studies have revealed that the reaction does not always proceed through the direct transfer of the iron-bound hydride. An alternative "peripheral mechanism" has been identified where the silyl ligand attached to the iron(II) center acts as a Lewis acid to activate the carbonyl group, with the catalytic process occurring on the periphery of the metal complex. nih.gov

Another significant pathway is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate (like an alkyne or alkene) into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the product. wikipedia.orgrsc.org For ketone hydrosilylation, a proposed mechanism involves a rate-determining σ-bond metathesis between an iron-alkoxide complex and the silane, which regenerates an iron-hydride species that then reduces the next ketone molecule. acs.org

| Iron Catalyst System | Substrate | Hydrosilane Source | Key Findings | Reference |

|---|---|---|---|---|

| BIAN-Fe(C7H8) | Aldehydes and Ketones | Ph2SiH2 | Efficient reduction under solvent-free conditions at 70 °C. | acs.org |

| Fe(II) complexes with bis(pyridylimino)isoindole ligands | Acetophenone | Diethoxymethylsilane | Achieves asymmetric hydrosilylation, leading to chiral alcohols. | acs.org |

| Iron(0) pincer complex | Carbonyls | Hydrosilanes | Operates via an unprecedented "peripheral mechanism" where the silyl ligand is the Lewis acid. | nih.gov |

| Fe(II) boxmi complexes | Ketones | Not specified | Highly active and enantioselective, achieving >99% ee. The mechanism involves a rate-determining σ-bond metathesis. | acs.org |

Hydrogen Transfer Reactions and Their Mechanistic Underpinnings

Hydrogen transfer reactions are a powerful tool in organic synthesis, enabling the reduction of unsaturated functional groups using readily available hydrogen donor molecules, such as 2-propanol, in place of high-pressure hydrogen gas. organic-chemistry.org Iron complexes inspired by the active sites of hydrogenase enzymes have proven to be highly effective catalysts for these transformations. organic-chemistry.org

Mechanistic studies reveal that these reactions typically involve iron-hydride intermediates. rsc.org A key question in the field is whether the reaction proceeds via an "inner-sphere" pathway, where the substrate coordinates to the metal before hydrogen transfer, or an "outer-sphere" pathway, involving a direct, concerted transfer of hydrogen from the metal hydride to the substrate without prior coordination. rsc.org For the dehydrogenation of amines to imines catalyzed by cyclopentadienone iron complexes, kinetic studies support a stepwise mechanism. acs.org This process begins with a rate-limiting hydride transfer from the alpha-carbon of the amine to the iron center, forming an iron-hydride and an iminium intermediate, followed by a rapid proton transfer. acs.org Similarly, density functional theory (DFT) calculations for the dehydrogenation of formic acid catalyzed by a specific iron complex identified β-hydride elimination as the rate-determining step. nih.gov

These iron catalysts exhibit remarkable chemoselectivity, for instance, reducing ketones and imines without affecting other functional groups like esters, alkenes, or aryl halides, making them highly valuable for complex molecule synthesis. organic-chemistry.org

Mediation of Auto-oxidation Reactions, e.g., in Alkyd Resin Curing

Bis(tetramethylcyclopentadienyl)iron(II) serves as an effective catalyst, or "drier," for the curing of alkyd resins in paints and coatings. sigmaaldrich.comsigmaaldrich.com This process relies on the auto-oxidation of the polyunsaturated fatty acid components of the resin. The iron complex mediates the reaction between atmospheric oxygen and the resin, promoting the formation of cross-links that harden the paint film. This application is an example of biomimetic chemistry, where the iron catalyst mimics the function of enzymes that utilize molecular oxygen. nih.govnih.gov The process involves a series of electron transfer steps, with the iron catalyst facilitating the transfer of electrons from the organic substrate (the resin) to molecular oxygen, which acts as the terminal oxidant. nih.govnih.gov

Electrocatalytic Functionality in Sensor Technology

The reversible one-electron redox couple of octamethylferrocene and its corresponding ferrocenium (B1229745) cation makes it an excellent mediator for electrochemical biosensors. sigmaaldrich.comsigmaaldrich.com This property is harnessed to detect biologically and environmentally important analytes.

Electrocatalytic Mechanisms for Hydrogen Peroxide and Glucose Detection

Bis(tetramethylcyclopentadienyl)iron(II) and its analogues are used to construct non-enzymatic sensors for hydrogen peroxide (H₂O₂) and glucose. sigmaaldrich.comsigmaaldrich.comrsc.orgnih.gov

Hydrogen Peroxide Detection: In H₂O₂ sensors, the ferrocene (B1249389) derivative is typically immobilized on an electrode surface, often enhanced with materials like carbon nanotubes to increase the active surface area. nih.gov The detection mechanism relies on the electrocatalytic activity of the ferrocene mediator. At an appropriate potential, the ferrocene (Fc) is oxidized to the ferrocenium cation (Fc⁺). This cation then chemically oxidizes H₂O₂, regenerating the ferrocene and producing oxygen, or it can facilitate the reduction of H₂O₂ to water. nih.gov The continual regeneration of ferrocene by H₂O₂ results in an amplified catalytic current that is directly proportional to the H₂O₂ concentration. nih.gov This allows for sensitive amperometric detection at low operating potentials, which enhances selectivity by minimizing interference from other electroactive species. nih.gov

Glucose Detection: For glucose sensing, ferrocene derivatives act as redox mediators to shuttle electrons between a glucose-oxidizing enzyme (like glucose oxidase) and the electrode surface. nih.govnih.gov In enzyme-free sensors, the ferrocene mediator works in concert with catalytically active nanoparticles (e.g., copper or cobalt) or surfaces. rsc.org The nanoparticles provide the primary sites for glucose oxidation, and the ferrocene derivative efficiently transfers the electrons generated from this oxidation to the electrode. rsc.org This synergistic electrocatalysis leads to a measurable current that correlates with the glucose concentration. The high electron transfer efficiency of ferrocene-based mediators contributes to sensors with high sensitivity and reproducibility. rsc.orgnih.gov

| Sensor Type | Mediator/Modification | Analyte | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Non-enzymatic Amperometric Sensor | Ferrocene-functionalized multi-walled carbon nanotubes (MWCNT-FeC) | H₂O₂ | 1 µM to 1 mM | 0.49 µM | nih.gov |

| Enzymatic Biosensor | Ferrocene-modified linear poly(ethylenimine) (LPEI-Fc) and Graphene Oxide (GO) with NAD-GDH enzyme | Glucose | 1.0–40 mM | Not Specified | nih.gov |

| Enzyme-free Sensor | Ferrocene-peptide conjugate (Fc-ECG) with Copper Nanoparticles (CuNPs) | Glucose | Not Specified | High sensitivity of 217.27 µA mM⁻¹ cm⁻² reported | rsc.org |

| Enzyme-free Sensor | Ferrocene-peptide conjugate (Fc-ECG) with Cobalt Nanoparticles (CoNPs) | Glucose | Not Specified | High sensitivity of 378.70 µA mM⁻¹ cm⁻² reported | rsc.org |

Catalysis in Energy and Environmental Transformations

The catalytic properties of octamethylferrocene and related earth-abundant iron complexes are being explored for applications in sustainable energy and environmental remediation. A significant area of research is their use in the oxygen reduction reaction (ORR), a critical process in fuel cells and biological respiration. acs.orgmdpi.com

In some catalytic systems, octamethylferrocene functions as a chemical reductant (electron donor) to drive the catalytic cycle of another metal complex that activates oxygen. acs.orgmdpi.com For example, a nonheme iron-based complex in the presence of a proton source and octamethylferrocene as the reducing agent can catalyze the selective four-electron, four-proton reduction of O₂ exclusively to water. acs.org This mimics the function of cytochrome c oxidase and is highly relevant for developing efficient cathodes for fuel cells. mdpi.com Similarly, cobalt complexes have been shown to catalyze the ORR using octamethylferrocene as the reductant. mdpi.com

Catalytic Effects on Thermal Decomposition Processes (e.g., of Ammonium (B1175870) Perchlorate)

Ammonium perchlorate (B79767) (AP) is a crucial component in composite solid propellants, and its thermal decomposition rate is a key factor in determining the propellant's burning rate. nih.gov Ferrocene and its derivatives are well-established as effective burning rate catalysts for the thermal decomposition of AP. nih.govwikipedia.org These compounds can significantly lower the decomposition temperature of ammonium perchlorate, thereby increasing the efficiency of the propellant. researchgate.net

The catalytic activity of ferrocene-based compounds is generally attributed to the iron center, which can facilitate electron transfer processes that accelerate the breakdown of ammonium perchlorate. researchgate.net While specific studies on Bis(tetramethylcyclopentadienyl)iron(II) are scarce, research on other ferrocene derivatives provides insight into the expected catalytic behavior. For instance, the introduction of various functional groups to the cyclopentadienyl (B1206354) rings can influence the catalytic performance.

Several studies have explored the impact of different ferrocene-based catalysts on the thermal decomposition of ammonium perchlorate. The data below, gathered from research on various ferrocene derivatives, illustrates their catalytic effectiveness. It is important to note that these results are for related compounds and not for Bis(tetramethylcyclopentadienyl)iron(II) itself.

Interactive Data Table: Catalytic Effects of Various Ferrocene Derivatives on the Thermal Decomposition of Ammonium Perchlorate

| Catalyst | Catalyst Loading (wt%) | High-Temperature Decomposition Peak (°C) of AP | Heat Release (J/g) of AP | Reference |

| Pure AP | 0 | ~404-443 | ~630-980 | acs.orgglobalauthorid.com |

| Catocene | - | - | - | nih.gov |

| [(CO)3Mn-s-Ic-FeCp] | - | 315 | Increased by 138 J·g⁻¹ | acs.org |

| [{(CO)3Mn}-s-Ic′-{CoCp}] | - | - | 2462 | acs.org |

| Ferrocene-based dendrimer | 3 | 369 | - | globalauthorid.com |

| G-792-Fe | - | - | - | globalauthorid.com |

Data is illustrative of the effects of related ferrocene compounds.

The general mechanism proposed for the catalytic action of ferrocene compounds involves the in-situ formation of iron oxide nanoparticles at high temperatures, which are highly effective catalysts for AP decomposition. researchgate.net However, a significant challenge with many ferrocene-based catalysts is their tendency to migrate within the solid propellant matrix, which can reduce their long-term effectiveness. nih.govresearchgate.net Researchers have addressed this by designing more complex ferrocene derivatives, such as ferrocene-terminated dendrimers, to improve their anti-migration properties. nih.gov

Although direct data is not available for Bis(tetramethylcyclopentadienyl)iron(II), its structure, featuring eight electron-donating methyl groups on the cyclopentadienyl rings, would be expected to influence its redox properties and potentially its catalytic activity. The electron-rich nature of this molecule suggests it could be an effective electron donor in catalytic cycles. sigmaaldrich.com

Biomimetic Nitrogen Fixation Catalysis and Related Systems

Nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), is a fundamental process for sustaining life. nih.gov The industrial Haber-Bosch process accomplishes this under harsh conditions of high temperature and pressure. In contrast, nitrogenase enzymes in nature perform this reaction under ambient conditions, utilizing iron-sulfur clusters. nih.gov This has inspired the development of synthetic iron complexes that can mimic the function of nitrogenase, a field known as biomimetic nitrogen fixation. caltech.edu

While there is a lack of specific research on Bis(tetramethylcyclopentadienyl)iron(II) in biomimetic nitrogen fixation, the broader family of iron complexes, including those with cyclopentadienyl-type ligands, has been a subject of investigation. The goal is to create iron complexes that can bind and activate the very stable dinitrogen molecule, facilitating its reduction to ammonia.

Recent research has explored various iron complexes for this purpose. For example, iron complexes with pincer-type ligands containing sulfur and carbon donors have been synthesized to model the coordination environment of iron in nitrogenase. nih.gov Some of these complexes have been shown to bind N₂, although catalytic turnover to ammonia remains a significant challenge. nih.gov

The key steps in biomimetic nitrogen fixation by a synthetic iron complex typically involve:

Binding of Dinitrogen: The iron center must be able to coordinate with the N₂ molecule.

Activation of Dinitrogen: The strong N≡N triple bond must be weakened. This is often achieved through back-bonding from the electron-rich metal center to the π* orbitals of N₂.

Protonation and Reduction: The activated N₂ is then sequentially protonated and reduced to form ammonia.

Advanced Spectroscopic and Analytical Techniques for Bis Tetramethylcyclopentadienyl Iron Ii Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of Bis(tetramethylcyclopentadienyl)iron(II), offering a window into the compound's structure, dynamics, and electronic environment in solution.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for confirming the identity and purity of Bis(tetramethylcyclopentadienyl)iron(II). Due to the molecule's high degree of symmetry, with two identical, symmetrically substituted cyclopentadienyl (B1206354) (Cp) rings, its NMR spectra are characteristically simple.

The ¹H NMR spectrum is expected to show two distinct signals. The twenty-four protons of the eight methyl groups are chemically equivalent, giving rise to a single, intense singlet. The two protons attached directly to the cyclopentadienyl rings are also equivalent, resulting in a second, less intense singlet.

The proton-decoupled ¹³C NMR spectrum is similarly straightforward, typically displaying three signals that correspond to the three unique carbon environments in the molecule: one for the methyl carbons, one for the substituted (quaternary) carbons of the cyclopentadienyl rings, and one for the unsubstituted (methine) carbons of the rings. organicchemistrydata.orgcompoundchem.comoregonstate.edu The chemical shifts provide direct information about the electronic environment of the carbon skeleton. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(tetramethylcyclopentadienyl)iron(II)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.5 - 2.0 | Singlet |

| Cp-H | ~3.5 - 4.0 | Singlet | |

| ¹³C | -CH₃ | ~10 - 15 | Singlet |

| Cp-C (quaternary) | ~80 - 90 | Singlet | |

| Cp-CH | ~65 - 75 | Singlet |

Note: These are approximate values based on typical shifts for substituted ferrocenes; actual shifts may vary based on solvent and experimental conditions. pdx.eduoregonstate.eduorganicchemistrydata.org

While specific studies employing ⁷Li NMR for Bis(tetramethylcyclopentadienyl)iron(II) are not widely documented, this technique is a powerful method for probing interactions between the ferrocene (B1249389) derivative and lithium ions. The electron-rich π-systems of the cyclopentadienyl rings can engage in cation-π interactions with Lewis acidic species like Li⁺.

In such an experiment, the chemical shift of the ⁷Li nucleus would be highly sensitive to its local electronic environment. rsc.orgresearchgate.net An interaction or complexation with the octamethylferrocene molecule would alter the shielding of the lithium nucleus, leading to a measurable change in its resonance frequency. This approach could provide insight into the formation of adducts in solution and quantify the strength of the interaction, which is relevant for applications in sensing or catalysis where ion-pairing effects are significant. epa.gov

Variable Temperature (VT) NMR spectroscopy is an essential technique for studying the dynamic behavior of molecules in solution. numberanalytics.com For Bis(tetramethylcyclopentadienyl)iron(II), a key dynamic process is the rotation of the two tetramethylcyclopentadienyl rings around the axis passing through the iron center.

At ambient temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals where, for example, all methyl groups are observed as equivalent. ucl.ac.ukumn.edu By lowering the temperature, this rotation can be slowed. If the rotational energy barrier is sufficiently high, the exchange rate may become slow enough to resolve distinct signals for methyl groups in different spatial environments (e.g., those eclipsed versus those staggered in a particular conformation).

The temperature at which these distinct signals broaden and merge into a single peak is known as the coalescence temperature. ucl.ac.uk Analysis of the spectra across a range of temperatures allows for the calculation of the activation energy (energy barrier) for this rotational process, providing fundamental thermodynamic data about the molecule's conformational flexibility. researchgate.netnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a compound by mapping electron density in the solid state to determine the precise three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction is the gold standard for determining the exact molecular structure of Bis(tetramethylcyclopentadienyl)iron(II). While a specific, publicly available crystal structure for this exact compound is not readily found, analysis of closely related ferrocene derivatives allows for a detailed prediction of its key structural parameters. mdpi.comesrf.frresearchgate.net

The analysis would confirm the classic "sandwich" structure, with the iron(II) ion centered between the two parallel tetramethylcyclopentadienyl rings. Key data obtained include precise bond lengths (Fe-C, C-C), bond angles, and the conformation of the rings relative to one another (e.g., eclipsed, staggered, or twisted). In many substituted ferrocenes, the average Fe-C bond length is approximately 2.05 Å, and the distance from the iron center to the centroid of each ring is around 1.65 Å. mdpi.comresearchgate.net

Table 2: Expected Crystallographic Parameters for Bis(tetramethylcyclopentadienyl)iron(II)

| Parameter | Expected Value | Description |

| Crystal System | Monoclinic or Orthorhombic | Common systems for ferrocene derivatives. |

| Space Group | P2₁/c, P-1, or similar | Centrosymmetric groups are common. |

| Fe-C(ring) Bond Length | ~2.04 - 2.07 Å | The distance from the iron atom to each carbon of the rings. mdpi.com |

| Fe-to-Ring Centroid | ~1.65 Å | The perpendicular distance from the iron atom to the plane of each ring. mdpi.comresearchgate.net |

| Intra-ring C-C Bond Length | ~1.41 - 1.44 Å | The carbon-carbon bond distances within the cyclopentadienyl rings. researchgate.net |

| Ring Conformation | Staggered, Eclipsed, or Twisted | The rotational alignment of the two rings relative to each other. esrf.fr |

Note: These values are based on published crystal structures of similar ferrocene compounds and represent expected measurements.

The way in which Bis(tetramethylcyclopentadienyl)iron(II) molecules arrange themselves in a crystal lattice constitutes its solid-state packing architecture. Due to the absence of hydrogen bond donors or strong acceptor groups, the intermolecular interactions are primarily governed by weak van der Waals forces.

Vibrational and Electronic Spectroscopies

Vibrational and electronic spectroscopies are fundamental tools for probing the molecular structure and bonding within Bis(tetramethylcyclopentadienyl)iron(II). These techniques provide a spectral fingerprint, allowing for detailed analysis of the compound's characteristics.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Assignment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of Bis(tetramethylcyclopentadienyl)iron(II). These vibrations, which involve the stretching and bending of bonds, are quantized and give rise to a characteristic spectrum that is highly specific to the molecule's structure and the functional groups it contains. psu.eduvscht.czwikipedia.orgchemistrytalk.orgnist.govuci.eduhoriba.comnih.govresearchgate.netresearchgate.net

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, corresponding to transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. vscht.cz Key vibrational modes for Bis(tetramethylcyclopentadienyl)iron(II) include C-H stretching of the methyl groups and the cyclopentadienyl rings, C-C stretching within the rings, and the metal-ring stretching and tilting modes. The C-H stretching vibrations of the methyl groups are typically observed in the 2850-3000 cm⁻¹ region. vscht.cz Aromatic C-H stretches, though less relevant for the fully substituted rings of this compound, generally appear at slightly higher wavenumbers (3000-3100 cm⁻¹). vscht.cz

The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes. For instance, the strong C=C stretching vibrations within the aromatic cyclopentadienyl rings are expected in the 1680-1640 cm⁻¹ region in the Raman spectrum. uci.edu The region below 1500 cm⁻¹, often referred to as the fingerprint region, contains complex vibrations, including C-C stretching, C-H bending, and skeletal modes of the entire molecule, providing a unique identifier for the compound. vscht.cz

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Appearance | Notes |

|---|---|---|---|---|

| C-H Stretch (methyl) | 2850-2960 | IR/Raman | Medium to Strong | Characteristic of the alkyl substituents on the cyclopentadienyl rings. wikipedia.org |

| C=C Stretch (Cp ring) | ~1640-1680 | Raman | Medium to Strong | Represents the stretching of the carbon-carbon double bonds within the cyclopentadienyl rings. uci.edu |

| C-C Stretch (Cp ring) | 1400-1500 | IR/Raman | Medium | Part of the complex fingerprint region. vscht.cz |

| C-H Bend (methyl) | 1380, 1470 | IR/Raman | Weak to Strong | Bending vibrations of the methyl groups. wikipedia.org |

| Ring-Metal Stretch (Asymmetric) | ~480 | IR | Medium to Strong | Vibration of the iron center against the two cyclopentadienyl rings. psu.edu |

| Ring-Metal Stretch (Symmetric) | ~390 | Raman | Strong | IR inactive due to the molecule's symmetry. psu.edu |

Advanced Electronic Absorption and Emission Spectroscopy for Detailed Electronic Structure

Electronic absorption spectroscopy, primarily in the ultraviolet-visible (UV-Vis) region, provides crucial information about the electronic transitions within Bis(tetramethylcyclopentadienyl)iron(II). The absorption of light in this region promotes electrons from lower energy molecular orbitals to higher energy ones. nih.govresearchgate.netomlc.orgmdpi.com

The electronic spectrum of ferrocenes is characterized by several types of transitions. The low-energy, and typically weak, absorption bands in the visible region are assigned to d-d transitions, which involve the excitation of an electron from one d-orbital of the iron center to another. researchgate.net These transitions are formally Laporte-forbidden (and thus have low intensity) in centrosymmetric molecules but can gain intensity through vibronic coupling.

At higher energies, more intense bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are observed. nih.gov In these transitions, an electron is promoted from a d-orbital of the iron atom to a π* anti-bonding orbital of the cyclopentadienyl ligands. The energy and intensity of these bands are sensitive to the substituents on the cyclopentadienyl rings. The eight methyl groups on Bis(tetramethylcyclopentadienyl)iron(II) are electron-donating, which increases the electron density on the iron center and is expected to shift the d-d and MLCT bands to lower energies (longer wavelengths) compared to unsubstituted ferrocene.

Upon oxidation to the ferrocenium (B1229745) ion, [Fe(C₅(CH₃)₄H)₂]⁺, the UV-Vis spectrum changes significantly, with the appearance of a new, intense absorption band at longer wavelengths (around 620 nm for ferrocene), which is characteristic of the Fe(III) species. researchgate.net The use of octamethylferrocene as a reducing agent in chemical reactions can be monitored by observing the appearance of the corresponding ferrocenium ion's absorption in the UV-Vis spectrum. mdpi.com

Emission spectroscopy (fluorescence and phosphorescence) investigates the light emitted by a molecule after it has been electronically excited. Ferrocene and its simple derivatives are known to have very low to negligible fluorescence yields, meaning they are not significantly emissive. omlc.org This is often attributed to efficient non-radiative decay pathways from the excited state.